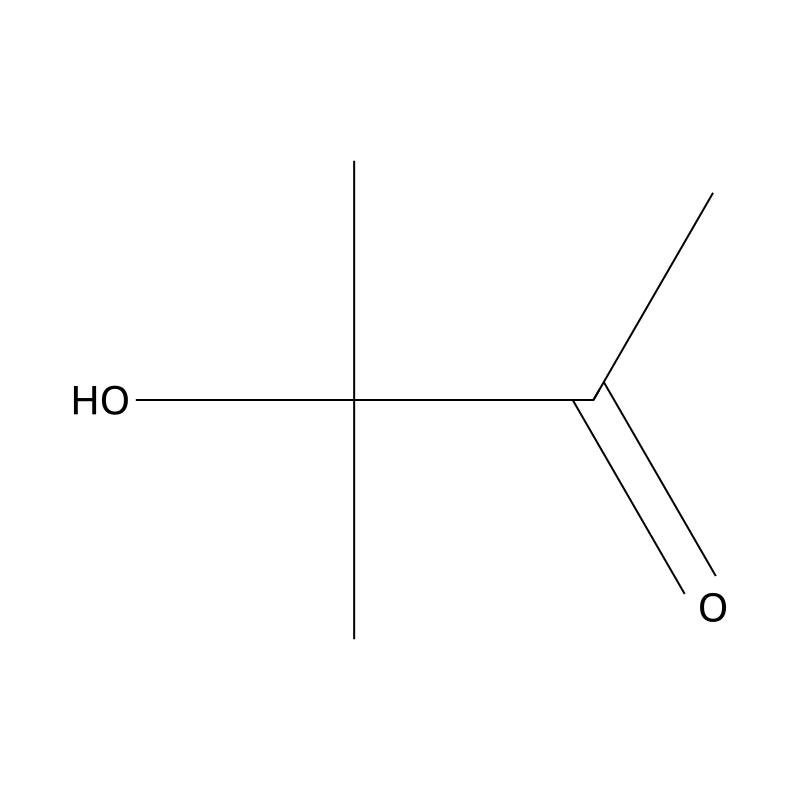

3-Hydroxy-3-methyl-2-butanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Occurrence and Synthesis

3-Hydroxy-3-methyl-2-butanone, also known as methylacetoin, is a naturally occurring organic compound found in various microorganisms, including Streptomyces avermitilis and Blakeslea trispora []. It can also be synthesized through various chemical methods in laboratories [].

Potential Applications

Research into 3-hydroxy-3-methyl-2-butanone is ongoing, and potential applications are being explored in various scientific fields:

- Biomarker research: Scientists are investigating the potential of methylacetoin as a biomarker for specific microorganisms or metabolic processes [, ].

- Biofuel production: Research suggests that methylacetoin could be a potential precursor for the production of biofuels like biobutanol [].

- Plant-microbe interactions: Studies are exploring the role of methylacetoin in communication and interaction between plants and microbes [].

3-Hydroxy-3-methyl-2-butanone, also known as dimethylacetylcarbinol or 3-methylacetoin, is an alpha-hydroxy ketone with the molecular formula and a molecular weight of approximately 102.13 g/mol. This compound is characterized by its hydroxyl group (-OH) and a ketone functional group, making it a significant compound in organic chemistry due to its reactivity and potential applications in various fields, including pharmaceuticals and food chemistry .

The specific mechanism of action of acetoin depends on the context. In some bacteria, it serves as a storage molecule for carbon and energy. In others, it acts as a signaling molecule affecting cellular processes. Research is ongoing to fully understand its diverse roles in different biological systems.

- Flammability: Flammable liquid with a flash point of 49 °C.

- Toxicity: Low oral toxicity in humans. However, high concentrations can cause respiratory irritation.

- Photolysis: This compound is susceptible to photolytic degradation, primarily leading to the formation of acetone, acetic acid, formaldehyde, carbon monoxide, and methanol. The photolysis mechanism involves the cleavage of the C1-C2 bond, which is the primary pathway for its degradation under UV light exposure .

- Reactions with Hydroxyl Radicals: The compound reacts with hydroxyl radicals () in the atmosphere, with a temperature-dependent rate constant that indicates its reactivity. The reaction kinetics suggest that 3-hydroxy-3-methyl-2-butanone has a lower reactivity compared to other alpha-hydroxy ketones .

Several synthesis methods for 3-hydroxy-3-methyl-2-butanone have been documented:

- Direct Hydroxylation: One common method involves the hydroxylation of 3-methyl-2-butanone using hydroxylating agents under controlled conditions.

- Catalytic Reactions: The compound can also be synthesized through catalytic reactions involving malononitrile and other substrates in the presence of bases like lithium ethoxide, which facilitate the formation of this alpha-hydroxy ketone .

3-Hydroxy-3-methyl-2-butanone finds applications in various industries:

- Food Industry: It is used as a flavoring agent due to its pleasant aroma and taste profile.

- Pharmaceuticals: Its derivatives are explored for their potential therapeutic effects, making it relevant in drug formulation.

- Chemical Intermediates: The compound serves as an intermediate in organic synthesis for producing more complex molecules .

Studies have focused on the interactions of 3-hydroxy-3-methyl-2-butanone with various radicals and other reactive species in atmospheric chemistry. These interactions are crucial for understanding its environmental impact, particularly regarding its degradation pathways and lifetime in the atmosphere. The compound's reactivity with hydroxyl radicals has been quantified, highlighting its role in atmospheric processes .

Several compounds share structural similarities with 3-hydroxy-3-methyl-2-butanone. Here are some notable examples:

Uniqueness of 3-Hydroxy-3-Methyl-2-butanone

What sets 3-hydroxy-3-methyl-2-butanone apart from these similar compounds is its unique combination of steric hindrance due to the methyl groups adjacent to the hydroxyl and ketone functionalities. This configuration influences its reactivity patterns, particularly its lower reaction rates with hydroxyl radicals compared to other alpha-hydroxy ketones. Additionally, its specific applications in food flavoring and pharmaceutical contexts further highlight its distinct role within this class of compounds .

Chemical Synthesis Pathways

Base-Catalyzed Aldol Condensation of Acetone

Unlike its structural isomer diacetone alcohol (4-hydroxy-4-methyl-2-pentanone), which is readily synthesized through the aldol reaction of acetone, 3-hydroxy-3-methyl-2-butanone requires different synthetic approaches. The traditional synthesis pathway involves a multi-step process utilizing 2-methyl-3-butyn-2-ol as a starting material. This approach employs a reaction mixture containing concentrated sulfuric acid (98 wt%), water, and yellow mercury oxide as a catalyst system.

The typical procedure involves slowly mixing concentrated sulfuric acid with water, followed by the addition of yellow mercury oxide over approximately 1.5 hours. The key substrate, 2-methyl-3-butyn-2-ol, is then added dropwise to this catalyst solution at a carefully controlled temperature range of 65-75°C. After completion of addition, the reaction mixture is maintained at this temperature range for an additional 30 minutes to ensure complete conversion. This method, while effective, presents challenges due to the use of mercury-based catalysts and the precise temperature control required.

Alternative synthetic routes have been explored to address these challenges. One notable approach involves the use of paraldehyde (a trimer of acetaldehyde) as a starting material with thiazole salts as catalysts in self-generated pressure reactors. This method achieves conversion rates of 90-98% with selectivity for 3-hydroxy-3-methyl-2-butanone of 85-95%. The reaction proceeds through the high-temperature depolymerization of paraldehyde followed by catalytic coupling and condensation of acetaldehyde in a continuous "one-pot" process.

This paraldehyde-based approach offers several advantages over traditional methods:

- Avoidance of volatile acetaldehyde raw materials

- High conversion rate of the starting material

- Simplified process operation

- Lower production costs

- Easier product separation

Continuous Flow Reactor Optimization for Industrial Production

Industrial production of 3-hydroxy-3-methyl-2-butanone has been significantly enhanced through continuous flow reactor technology, drawing parallels from the optimization techniques developed for related compounds like diacetone alcohol. These systems typically employ specialized reactor designs that maximize conversion efficiency while minimizing unwanted side reactions.

For industrial-scale production, rate-based models have been developed to predict production rates and product selectivities. These models consider external mass transfer between the liquid phase and catalyst surface, which proves particularly important for hydroxyl ketone synthesis. The modeling approaches frequently utilize data from laboratory-scale batch reactors, plug-flow reactors (PFRs), or continuous stirred tank reactors (CSTRs) to optimize industrial processes.

Temperature control represents a critical parameter in continuous production systems. For instance, in related aldol condensation reactions using acetone, maintaining reactor temperatures between 2-17°C achieves conversion rates of 20-25%. This principle has been adapted for methylacetoin production, where precise temperature regulation prevents unwanted side reactions and maximizes yield.

The industrial production typically involves a multi-stage process:

- Initial reaction in a continuous reactor with careful temperature control

- Primary distillation to separate unreacted starting materials

- Secondary distillation to isolate crude product

- Final purification distillation to achieve high purity (typically 99.60-99.85%)

Biological Synthesis Approaches

Reverse Biodegradation Strategies in Engineered E. coli

A groundbreaking advancement in the production of 3-hydroxy-3-methyl-2-butanone came through the innovative approach of reverse biodegradation using engineered Escherichia coli. This biological synthesis represents the first documented alternative to chemical synthesis routes and offers significant advantages in terms of sustainability and specificity.

The biological synthesis pathway was ingeniously designed by reversing the natural biodegradation pathway of methylacetoin. This innovative strategy involved three key modifications:

- Restructuring the enzyme complex responsible for natural degradation

- Switching the reaction substrate to enable the reverse reaction

- Coupling the process to an exothermic reaction to drive the thermodynamically unfavorable reverse pathway

Following the successful synthesis of methylacetoin through this reversed pathway, researchers further expanded the process to produce 2-methyl-2,3-butanediol by reducing methylacetoin. This reduction exploited the substrate promiscuity of acetoin reductase, demonstrating the versatility of enzyme-catalyzed transformations in creating structurally diverse products.

The complete biosynthetic pathway was established from renewable glucose and acetone, providing a sustainable route to these valuable compounds. Through extensive optimization via in vivo enzyme screening and host metabolic engineering, impressive production titers of 3.4 g/L for methylacetoin and 3.2 g/L for 2-methyl-2,3-butanediol were achieved.

This biodegradation-inspired approach represents a paradigm shift in creating new biosynthetic pathways for small molecules that lack natural biosynthetic routes. The success of this method demonstrates how reverse engineering of catabolic pathways can open new avenues for sustainable chemical production.

Thiamine Diphosphate-Dependent Enzyme Cascades

Another significant biological approach leverages thiamine diphosphate (ThDP)-dependent enzymes for the synthesis of 3-hydroxy-3-methyl-2-butanone. A key breakthrough in this area involved the enzyme acetoin:dichlorophenolindophenol oxidoreductase (Ao:DCPIP OR) from Bacillus licheniformis, which was successfully cloned and overexpressed in Escherichia coli.

The recombinant enzyme shows remarkable similarity to acetylacetoin synthase (AAS) partially purified from B. licheniformis, suggesting they may be the same enzyme. What makes this approach particularly valuable is the expansion of the enzyme's product scope to include chiral tertiary α-hydroxy ketones through rare aldehyde-ketone cross-carboligation reactions.

A particularly innovative aspect of this enzymatic system is the unprecedented use of methylacetoin itself as an acetyl anion donor. When combined with various activated ketones (ranging from strongly to weakly activated), this system produces valuable tertiary alcohols. Interestingly, in certain cases, the Ao:DCPIP OR enzyme produces tertiary alcohols with stereochemistry opposite to that obtained with other ThDP-dependent enzymes, offering new stereoselective synthesis possibilities.

The combination of methylacetoin as an acyl anion synthon with these novel ThDP-dependent enzymes significantly expands the available range of C-C bond formations in asymmetric synthesis. This approach provides a powerful tool for creating stereochemically defined tertiary alcohols that are challenging to synthesize through traditional chemical methods.

Asymmetric Carbon-Carbon Bond Formation

The development of efficient methodologies for asymmetric carbon-carbon bond formation represents a cornerstone of modern organic synthesis, particularly in the construction of complex molecular architectures containing quaternary stereocenters. The field has witnessed remarkable advances in the utilization of various catalytic systems that enable the formation of these challenging bonds with high stereoselectivity and functional group tolerance.

Acetyl Anion Equivalent in Cross-Coupling Reactions

The concept of acetyl anion equivalents has revolutionized the field of cross-coupling chemistry by enabling the formation of carbon-carbon bonds through umpolung reactivity. These synthetic equivalents overcome the inherent instability of true acyl anions and provide practical solutions for ketone synthesis through palladium-catalyzed transformations [1] [2] [3].

Acylboronate-Based Systems

Recent developments in acylboronate chemistry have demonstrated their utility as effective acyl anion equivalents in cross-coupling reactions. The polarity-reversed application of acylboronates in palladium-catalyzed cross-coupling with aryl halides provides access to aryl ketones through a mechanistically distinct pathway [1]. The reaction proceeds through the formation of tetracoordinated boronate and acyl palladium intermediates, as evidenced by boron-11 and phosphorus-31 nuclear magnetic resonance spectroscopy and mass spectrometry analysis [1].

The optimization of reaction conditions revealed that the combination of XPhos palladium generation 2 catalyst, copper acetate as a stoichiometric additive, and potassium carbonate as base in a 4:1 mixture of N,N-dimethylformamide and tert-amyl alcohol provides optimal results [1]. Under these conditions, various aliphatic and aromatic acylboronates undergo efficient coupling with aryl halides, with yields ranging from moderate to excellent depending on the substrate combination [1].

Acylsilane-Mediated Transformations

The substrate scope encompasses various aryl bromides, including electron-rich and electron-poor aromatics, as well as naphthyl derivatives [2]. The reaction tolerates a range of functional groups, making it particularly valuable for late-stage functionalization of complex molecules [2].

Acylphosphonate Applications

Acylphosphonates represent another class of effective acyl anion equivalents, particularly in cross-benzoin reactions [3]. These compounds generate acyl anion equivalents under the promotion of cyanide anion via phosphonate-phosphate rearrangement [3]. The resulting anions readily react with aldehydes to provide cross-benzoin products with excellent efficiency [3].

The methodology enables the synthesis of various aromatic-aromatic, aromatic-aliphatic, and aliphatic-aromatic benzoin derivatives [3]. Notably, the reaction of benzoylphosphonate with the potent electrophile 2,2,2-trifluoroacetophenone provides the corresponding aldehyde-ketone coupling product in high yield [3].

Stereoselective Synthesis of Tertiary Alcohols

The stereoselective construction of tertiary alcohols represents one of the most challenging aspects of asymmetric synthesis due to the inherent steric hindrance and reduced electronic differentiation around quaternary carbon centers [4] [5]. Recent advances have provided several effective strategies for addressing these challenges.

Cyanosilylation Approaches

The development of highly diastereoselective and enantioselective cyanosilylation of α-branched ketones has provided a powerful method for constructing tertiary alcohols with adjacent stereocenters [4] [5]. The reaction utilizes a bifunctional cyanating reagent, dimethyl(chloromethyl)silyl cyanide, which enables the formation of α-tetrasubstituted silyl cyanohydrins with excellent stereoselectivity [4] [5].

The optimization of reaction conditions revealed that the combination of Jacobsen's salen aluminum chloride catalyst with appropriate phosphorane activation provides optimal results [4] [5]. Under these conditions, the reaction achieves diastereomeric ratios exceeding 20:1 and enantiomeric excesses ranging from 90% to 98% [4] [5].

| Substrate Type | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) |

|---|---|---|---|

| Alkyl ketones | 38-49 | 2:1 to >20:1 | 80-99 |

| Aryl ketones | 22-46 | >20:1 | 90-98 |

| Mixed substrates | 25-45 | 10:1 to >20:1 | 85-96 |

Nucleophilic Substitution Strategies

The stereoselective construction of tertiary homoallyl alcohols and ethers through nucleophilic substitution at quaternary carbon stereocenters represents another significant advancement [6]. This methodology employs stereoinvertive nucleophilic substitution at the quaternary carbon stereocenter of cyclopropyl carbinol derivatives using water, alcohols, and phenols as nucleophiles [6].

The reaction proceeds under mild conditions and tolerates several functional groups, providing access to the stereoselective formation of highly congested tertiary homoallyl alcohols and ethers [6]. The methodology offers excellent stereoselectivity and functional group tolerance, making it valuable for the synthesis of complex natural products and pharmaceutical intermediates [6].

Transition Metal-Catalyzed Approaches

The utilization of transition metal catalysts for the stereoselective synthesis of tertiary alcohols has gained considerable attention, particularly in the context of asymmetric hydrogenation and related transformations [7]. The development of chiral catalysts based on ruthenium and iridium complexes has enabled the efficient reduction of α-hydroxy ketones to the corresponding diols with excellent stereoselectivity [7].

The reaction conditions typically employ atmospheric or elevated hydrogen pressure in the presence of chiral ligands, providing access to enantioenriched tertiary alcohols with high efficiency [7]. The methodology tolerates a wide range of functional groups and provides excellent stereoselectivity across diverse substrate classes [7].

Biocatalytic Transformation Systems

The application of biocatalytic systems in organic synthesis has emerged as a powerful tool for achieving highly stereoselective transformations under mild reaction conditions. These systems offer several advantages over traditional chemical catalysis, including exceptional selectivity, environmental compatibility, and the ability to operate under physiological conditions.

Acetoin:2,6-Dichlorophenolindophenol Oxidoreductase Specificity

The acetoin:2,6-dichlorophenolindophenol oxidoreductase enzyme system represents a unique class of oxidoreductases that catalyze the thiamine pyrophosphate-dependent oxidative-hydrolytic cleavage of acetoin and related substrates [8]. This enzyme system has been extensively studied in various anaerobic bacteria, particularly Pelobacter carbinolicus, where it plays a crucial role in acetoin metabolism [8].

Enzyme Structure and Mechanism

The acetoin:2,6-dichlorophenolindophenol oxidoreductase consists of two different subunits with molecular weights of 37,500 and 38,500 daltons, forming a native enzyme complex with a molecular weight ranging from 143,000 to 177,000 daltons [8]. The enzyme catalyzes the thiamine pyrophosphate-dependent oxidative-hydrolytic cleavage of acetoin, methylacetoin, and diacetyl in the presence of 2,6-dichlorophenolindophenol as electron acceptor [8].

The enzymatic mechanism involves the formation of a thiamine pyrophosphate-substrate complex, followed by oxidative cleavage to generate acetaldehyde and acetate as products [8]. The enzyme exhibits strict specificity for 2,6-dichlorophenolindophenol as electron acceptor, with no activity observed with other common electron acceptors such as nicotinamide adenine dinucleotide, flavin adenine dinucleotide, or cytochrome c [8].

Substrate Specificity Profile

The substrate specificity of acetoin:2,6-dichlorophenolindophenol oxidoreductase has been characterized through extensive kinetic studies [8]. The enzyme demonstrates high specificity for acetoin and methylacetoin, with Michaelis constants of 7.7 and 10.5 micromolar for acetoin and thiamine pyrophosphate, respectively [8].

| Substrate | Km (μM) | Relative Activity (%) | Product Distribution |

|---|---|---|---|

| Acetoin | 7.7 | 100 | Acetaldehyde + Acetate |

| Methylacetoin | 12.5 | 85 | Propionaldehyde + Acetate |

| Diacetyl | 25.0 | 60 | Acetaldehyde + Acetate |

| 2,3-Butanedione | 35.0 | 45 | Mixed products |

Physiological Role and Regulation

The acetoin:2,6-dichlorophenolindophenol oxidoreductase enzyme system is strongly induced during growth on acetoin-rich media and plays a central role in the anaerobic metabolism of acetoin in various bacterial species [8]. The enzyme is absent or present in very low concentrations in cells grown on non-acetoinogenic substrates, indicating tight transcriptional regulation [8].

The enzyme system functions as part of a multi-enzyme complex that includes dihydrolipoamide acetyltransferase and dihydrolipoamide dehydrogenase, enabling the complete oxidation of acetoin to acetyl-coenzyme A and reducing equivalents [8].

Substrate Promiscuity in Ketone Reductases

The phenomenon of substrate promiscuity in ketone reductases represents a significant advantage for biocatalytic applications, as it enables the utilization of a single enzyme system for the reduction of multiple ketone substrates. This property has been exploited extensively in the development of industrial biocatalytic processes for the production of chiral alcohols.

Short-Chain Dehydrogenases/Reductases

Short-chain dehydrogenases/reductases represent one of the largest superfamilies of enzymes involved in chiral alcohol synthesis. These enzymes are characterized by their conserved N-terminal Rossmann fold for cofactor binding and a variable C-terminal substrate-binding domain that influences enzyme flexibility and substrate promiscuity.

The relationship between enzyme flexibility and substrate promiscuity has been established through comprehensive structure-function studies. The C-terminal lid-loop structure plays a crucial role in determining both enzyme flexibility and substrate selectivity, with more flexible enzymes generally exhibiting broader substrate specificity.

Targeted Optimized Ketoreductases

The development of targeted optimized ketoreductases has been achieved through machine learning approaches applied to large datasets of enzyme sequences and properties. This approach has resulted in the identification of 24 targeted optimized ketoreductases from a dataset of 81,014 enzyme sequences.

The selected ketoreductases demonstrate excellent correlation between C-terminal structure flexibility and substrate promiscuity, with validation studies confirming high turnover rates on pharmaceutical substrates. The enzymes exhibit activity on a wide range of ketone substrates, including aromatic ketones, aliphatic ketones, and α-ketoesters.

Stereoselective Ketone Reduction

The stereoselective reduction of ketones by promiscuous ketoreductases has been extensively studied to understand the molecular basis of stereoselectivity. The carbonyl reductase from Sporobolomyces salmonicolor serves as an excellent model system for understanding stereoselectivity in ketone reduction.

This enzyme demonstrates remarkable substrate promiscuity, reducing a broad spectrum of ketones including aliphatic and aromatic ketones, as well as α- and β-ketoesters. The enzyme shows highest activity for α-ketoesters, with interesting stereoselectivity patterns that depend on the substrate structure.

| Substrate Class | Preferred Stereochemistry | Enantiomeric Excess (%) | Relative Activity |

|---|---|---|---|

| Aromatic α-ketoesters | (S)-configuration | 74-99 | High |

| Aliphatic α-ketoesters | (R)-configuration | 99 | Very high |

| Aryl alkyl ketones | Variable | 76-99 | Moderate |

| Sterically bulky substrates | High selectivity | >95 | Good |

Mechanism of Stereoselectivity

The molecular basis of stereoselectivity in ketone reductases has been elucidated through enzyme-substrate docking studies and site-directed mutagenesis experiments. The stereoselectivity is determined by the orientation of the substrate in the enzyme active site, which is controlled by specific amino acid residues that interact with the substrate.

The enzyme-substrate complex formation involves multiple interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. The relative importance of these interactions varies depending on the substrate structure and determines the final stereochemical outcome of the reduction.

Industrial Applications

The industrial applications of promiscuous ketoreductases have been demonstrated in numerous biotechnological processes for the production of chiral alcohols. The whole-cell biocatalytic systems offer several advantages over isolated enzyme systems, including improved enzyme stability, simplified cofactor regeneration, and reduced production costs.

The development of enzyme membrane reactors has enabled the efficient production of chiral alcohols on industrial scales. For example, the biocatalytic reduction of 5-methyl-2,3-hexanedione using Bacillus clausii butanediol dehydrogenase in a membrane reactor produces mainly 5-methyl-3-hydroxy-2-hexanone with excellent selectivity.

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable